molecular formula C15H26O B14363694 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one CAS No. 94608-85-2

1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one

Cat. No.: B14363694
CAS No.: 94608-85-2
M. Wt: 222.37 g/mol
InChI Key: DFKHQLOANKRDRK-UHFFFAOYSA-N
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Description

1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one is a chemical compound known for its woody, dry odor. It is used in the fragrance industry due to its unique scent profile. The compound is also known for its structural complexity, which includes a cyclohexyl ring substituted with three methyl groups and a hexenone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one typically involves the hydrogenation of a trimethyl compound in the presence of a rhodium catalyst . Another method involves starting from α-cyclocitral, which is hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde. This intermediate is then condensed with 2-pentanone in the presence of sodium ethoxide to yield the corresponding 3-hexenone. Finally, hydrogenation with nickel–copper chromite as a catalyst gives a mixture with a high percentage of the trans-isomer .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. The use of heterogeneous catalysts in each step of the synthesis is preferred for industrial applications due to the ease of separation from substrates and catalysts .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols and ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a nickel or rhodium catalyst is commonly used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of the original compound.

Scientific Research Applications

1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one involves its interaction with olfactory receptors, leading to the perception of its woody, dry odor. The molecular targets include specific olfactory receptors in the nasal epithelium, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the perception of smell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one is unique due to its specific structural configuration, which imparts a distinct woody, dry odor that is highly valued in the fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Properties

CAS No.

94608-85-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

1-(2,2,6-trimethylcyclohexyl)hex-1-en-3-one

InChI

InChI=1S/C15H26O/c1-5-7-13(16)9-10-14-12(2)8-6-11-15(14,3)4/h9-10,12,14H,5-8,11H2,1-4H3

InChI Key

DFKHQLOANKRDRK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CC1C(CCCC1(C)C)C

Origin of Product

United States

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